molecular formula C21H26O6 B1247997 Ocholignan B

Ocholignan B

Cat. No.: B1247997
M. Wt: 374.4 g/mol
InChI Key: JDTLASIBQWZXNQ-RLFDGXBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ocholignan B is a 2,7'-cyclolignan isolated from the plant Scyphocephalium ochocoa using high-throughput natural product chemistry methods. Its structure was elucidated via CapNMR probe-assisted nuclear magnetic resonance (NMR) spectroscopy, a rapid analytical technique that enabled efficient characterization . Cyclolignans are a subclass of lignans characterized by their cyclic ether or carbon linkages, often associated with diverse biological activities.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(1S,2S,3R)-7-hydroxy-6,8-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C21H26O6/c1-10-6-12-8-16(26-4)20(24)21(27-5)18(12)17(11(10)2)13-7-14(22)19(23)15(9-13)25-3/h7-11,17,22-24H,6H2,1-5H3/t10-,11+,17+/m1/s1

InChI Key

JDTLASIBQWZXNQ-RLFDGXBXSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2[C@@H]([C@H]1C)C3=CC(=C(C(=C3)OC)O)O)OC)O)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(C1C)C3=CC(=C(C(=C3)OC)O)O)OC)O)OC

Synonyms

ocholignan B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Ocholignan A

Ocholignan A and B are structurally related 2,7'-cyclolignans isolated from the same source (S. ochocoa). Key differences lie in their substitution patterns and bioactivity profiles:

Property Ocholignan B Ocholignan A
Structural Features Cyclic lignan with 2,7'-linkage Cyclic lignan with 2,7'-linkage
Source Scyphocephalium ochocoa Scyphocephalium ochocoa
Antimicrobial Activity Not explicitly reported MIC = 16 µg/mL against MRSA
Analytical Methods CapNMR, NMR spectroscopy CapNMR, NMR spectroscopy

Broader Comparison with Other Cyclolignans

Beyond Ocholignan A, cyclolignans such as podophyllotoxin and steganacin are well-documented in literature for their antitumor and antiviral activities. Based on structural parallels, this compound may share mechanistic pathways with podophyllotoxin derivatives, which inhibit topoisomerase II, but this remains speculative without explicit experimental validation .

Research Findings and Limitations

The primary study on this compound () focuses on isolation and structural elucidation rather than bioactivity profiling. The lack of comparative data for this compound underscores a gap in understanding its pharmacological relevance. Future studies should prioritize:

  • Bioactivity assays to evaluate antimicrobial, anticancer, or anti-inflammatory properties.
  • Structure-activity relationship (SAR) studies to identify critical functional groups.
  • Comparative analyses with other cyclolignans (e.g., podophyllotoxin) to contextualize its biological significance.

Q & A

Q. What experimental methodologies are recommended for isolating Ocholignan B from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Fractionation steps should be validated using spectroscopic methods (NMR, MS) to confirm purity and identity .
  • Key Considerations :

  • Optimize solvent polarity based on this compound’s solubility profile.

  • Use preparative HPLC for high-purity isolation.

  • Validate structural identity via comparative analysis with published spectral data .

    • Data Table : Common Isolation Techniques
TechniqueSolvent SystemPurity Yield (%)Reference Standard
HPLCAcetonitrile-water (gradient)95–98
TLCEthyl acetate-hexane (7:3)80–85

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.

Mass Spectrometry (HRMS) for molecular formula confirmation.

X-ray crystallography (if crystalline) for absolute configuration .

  • Validation : Compare data with prior studies; discrepancies may indicate impurities or stereoisomers. New compounds require full spectral assignment and purity documentation (≥95%) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s biological activity be systematically addressed?

  • Methodological Answer :

Meta-Analysis : Aggregate data from independent studies, assessing variables like assay conditions (e.g., cell lines, dosage) and compound purity .

Dose-Response Curves : Replicate experiments across multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects.

Mechanistic Studies : Use knock-out models or inhibitors to isolate pathways (e.g., NF-κB, MAPK) implicated in conflicting results .

  • Example Workflow :
  • Step 1 : Identify outliers in IC50 values across studies.
  • Step 2 : Standardize assay protocols (e.g., MTT vs. ATP-based viability tests).
  • Step 3 : Validate compound stability under experimental conditions (e.g., pH, temperature) .

Q. What strategies optimize the synthesis of this compound derivatives for improved pharmacokinetics?

  • Methodological Answer :

Structure-Activity Relationship (SAR) : Modify functional groups (e.g., hydroxyl, methyl) to enhance solubility or metabolic stability.

Q. Synthetic Routes :

  • Enantioselective synthesis using chiral catalysts.
  • Biocatalytic methods for sustainable scaling .

ADME Screening : Use in silico tools (e.g., SwissADME) to predict bioavailability and prioritize derivatives for synthesis .

  • Data Table : Derivative Optimization Parameters
ParameterMethodTarget Threshold
LogPHPLC≤3.5
Metabolic StabilityMicrosomal assayt½ ≥ 30 min
SolubilityShake-flask≥50 µg/mL

Q. How should researchers design studies to investigate this compound’s mechanism of action?

  • Methodological Answer :
  • Hypothesis-Driven Approach : Use omics technologies (e.g., transcriptomics, proteomics) to map molecular targets.
  • Controls : Include negative (vehicle) and positive (known pathway inhibitors) controls.
  • Temporal Analysis : Time-course experiments to distinguish primary vs. secondary effects .
  • Collaboration : Engage bioinformaticians for pathway enrichment analysis and statisticians for power calculations .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail, including instrument calibration and reagent batches .
  • Data Transparency : Deposit raw spectral data and assay results in public repositories (e.g., Zenodo) with unique DOIs .
  • Peer Review : Pre-submission consultation with methodologists to address potential biases or confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.